Regioisomeric Differentiation: 5-Bromo (1,3,5-) vs. 4-Bromo (1,3,4-) Substitution Pattern Delivers Distinct Physicochemical Profile
The 5-bromo-1,3,5-substitution pattern in 3-[(azetidin-1-yl)methyl]-5-bromoaniline (CAS 1862450-90-5) positions the bromine atom meta to both the aniline NH₂ and the azetidinylmethyl group, whereas the 4-bromo regioisomer (CAS 1871015-55-2) places bromine para to the aniline NH₂ and ortho to the azetidinylmethyl group . This substitution difference produces a computed XLogP3-AA value of 1.9 for the 5-bromo isomer [1], compared with an estimated 2.0–2.1 for the 4-bromo analog based on fragment-based calculation differences, reflecting altered hydrogen bonding capacity and lipophilicity that directly affect membrane permeability and target binding [2]. The aniline NH₂ in the 5-bromo isomer experiences a distinct electronic environment from the meta-bromo substituent (σ-meta Hammett effect) compared to the para-bromo in the 4-bromo isomer, resulting in different nucleophilicity for subsequent derivatization reactions.
| Evidence Dimension | Regioisomeric position of bromine substituent and computed lipophilicity |
|---|---|
| Target Compound Data | 5-Bromo substitution (Br meta to NH₂ and azetidinylmethyl); XLogP3-AA = 1.9; TPSA = 29.3 Ų |
| Comparator Or Baseline | 4-Bromo regioisomer (CAS 1871015-55-2): Br para to NH₂, ortho to azetidinylmethyl; estimated XLogP3-AA ≈ 2.0–2.1 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.1–0.2 units lower for the 5-bromo isomer; distinct Hammett σ constants (σ-meta vs. σ-para) governing NH₂ reactivity |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm); Hammett substituent constant analysis |
Why This Matters
The subtle lipophilicity shift and altered aniline nucleophilicity make the 5-bromo isomer a structurally non-interchangeable building block; SAR studies must treat the two regioisomers as distinct chemical entities, and procurement specifications must unambiguously designate the correct CAS number to avoid regioisomeric mis-identification.
- [1] PubChem CID 130546717. Computed Properties: XLogP3-AA = 1.9, TPSA = 29.3 Ų, HBD = 1, HBA = 2. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Reference for Hammett σ constants and fragment-based LogP estimation principles. View Source
